

Application Notes and Protocols for Pirtobrutinib Administration in Mouse Xenograft Studies

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Compound of Interest

Compound Name: *Pirtobrutinib*

Cat. No.: *B8146385*

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Introduction

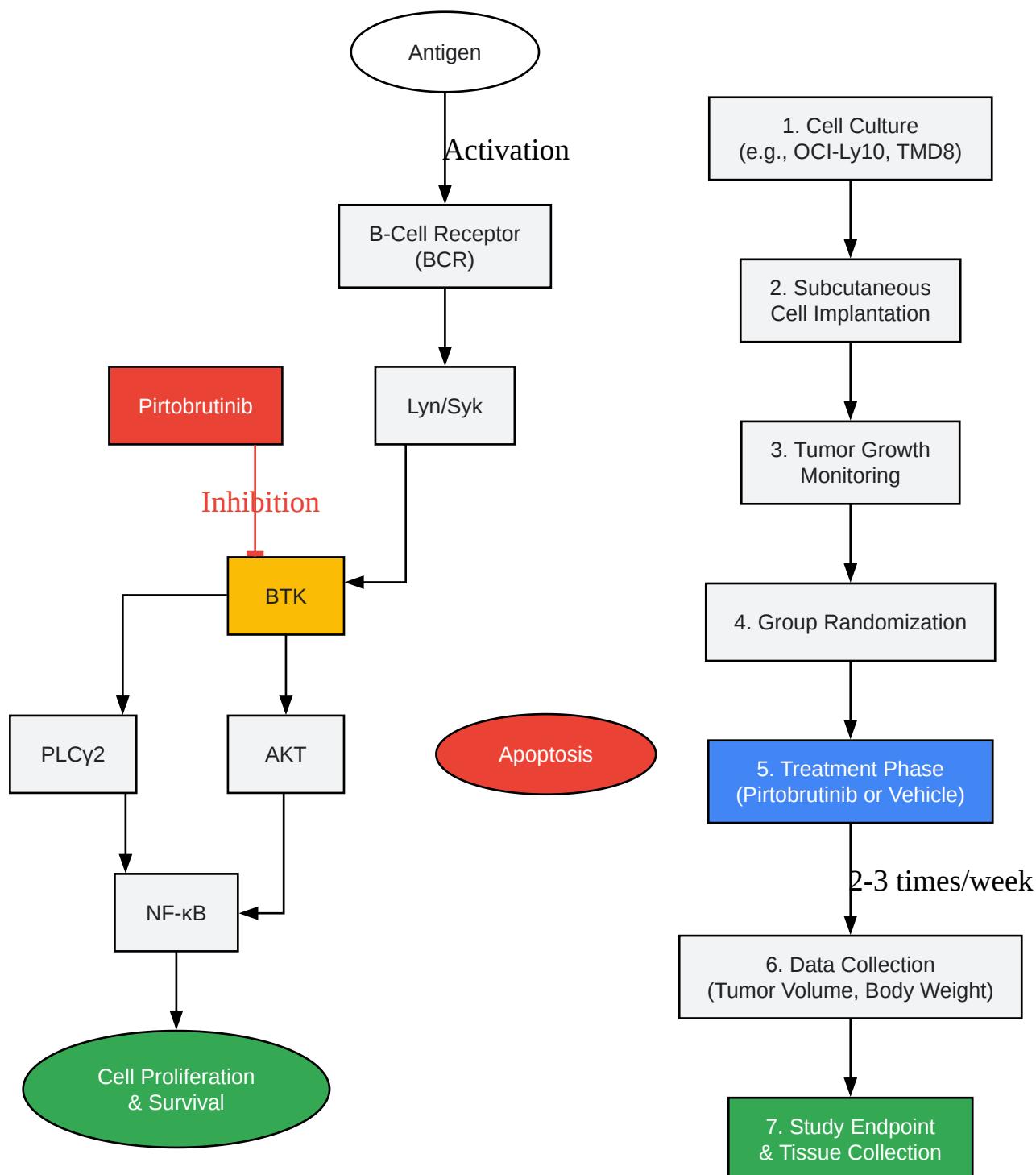
Pirtobrutinib is a highly selective, non-covalent (reversible) inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical signaling protein in the B-cell antigen receptor (BCR) pathway, which is essential for the proliferation, trafficking, and survival of B-cells.^{[1][2]} By reversibly binding to BTK, **pirtobrutinib** effectively inhibits its kinase activity, leading to the suppression of downstream signaling and subsequent anti-tumor effects in various B-cell malignancies.^{[1][3]} A key advantage of its non-covalent binding is its ability to inhibit both wild-type BTK and BTK harboring C481 mutations, which are a common mechanism of resistance to covalent BTK inhibitors.^{[1][4]}

These application notes provide a comprehensive overview and detailed protocols for the administration of **pirtobrutinib** in mouse xenograft models, a critical step in the preclinical evaluation of its anti-cancer efficacy.

Mechanism of Action: Pirtobrutinib and the B-Cell Receptor Signaling Pathway

Pirtobrutinib targets and inhibits the activity of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway.^{[1][5]} The BCR pathway is crucial for the

development, activation, and survival of both normal and malignant B-cells.^[5] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of downstream pathways that promote cell proliferation and survival, such as the PLC γ 2, AKT, and NF- κ B pathways.^[1] **Pirtobrutinib**'s inhibition of BTK disrupts this cascade, ultimately leading to apoptosis and the inhibition of tumor growth in B-cell malignancies.^[1] Notably, as a non-covalent inhibitor, **pirtobrutinib** does not form a permanent bond with BTK, allowing it to be effective against BTK enzymes with mutations at the C481 residue, a common site of resistance to covalent BTK inhibitors like ibrutinib.^{[1][4]}



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